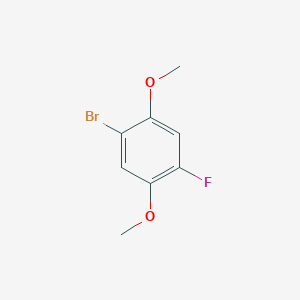

1-Bromo-2,5-dimethoxy-4-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-4-fluoro-2,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPGSXGWTGYEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2,5-Dimethoxy-4-fluorobenzene

A common approach is to start from 2,5-dimethoxy-4-fluorobenzene, which already contains the methoxy and fluorine substituents, and then perform selective bromination at position 1.

- Reagents and Conditions: Bromination typically uses bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst or under radical conditions.

- Selectivity: The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, favoring bromination at the position ortho or para to the methoxy groups. The fluorine substituent, being ortho/para-directing but less activating, influences regioselectivity.

- Outcome: This method yields 1-bromo-2,5-dimethoxy-4-fluorobenzene with high regioselectivity when carefully controlled.

Pd-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to introduce substituents on pre-functionalized aromatic rings:

- Starting from 1-bromo-2,5-dimethoxybenzene, fluorination can be achieved via Pd-catalyzed fluorination using appropriate fluorine sources.

- Alternatively, fluorinated aryl halides can be coupled with methoxy-substituted boronic acids.

These methods provide versatility and high yields, as demonstrated in recent literature on fluorinated biphenyl compounds.

Experimental Data and Conditions

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct bromination | 2,5-Dimethoxy-4-fluorobenzene | Br2 or NBS, Lewis acid catalyst, controlled temp | 60-80 | High regioselectivity required |

| Directed ortho-lithiation | 2,5-Dimethoxybenzene | n-BuLi, N-fluorobenzenesulfonimide, low temp | 50-70 | Requires inert atmosphere, cryogenic temps |

| Pd-catalyzed cross-coupling | 1-Bromo-2,5-dimethoxybenzene | Pd catalyst, fluorine source, base, solvent | 70-85 | High functional group tolerance |

Supporting Analytical Data

- Nuclear Magnetic Resonance (NMR): Characteristic signals for methoxy groups (~3.7-3.9 ppm in ^1H NMR), aromatic protons shifted due to fluorine and bromine substituents.

- Mass Spectrometry (MS): Molecular ion peaks consistent with bromine and fluorine isotopic patterns.

- Infrared Spectroscopy (IR): Bands corresponding to methoxy C–O stretching and aromatic C–H bending.

Research Discoveries and Advances

- Recent studies have shown that the use of Pd(0)-catalyzed fluorination and bromination reactions can improve yields and selectivity for halogenated anisole derivatives, including 1-bromo-2,5-dimethoxy-4-fluorobenzene analogs.

- Computational studies support the regioselectivity observed experimentally, attributing it to electronic effects of substituents and steric hindrance.

- Improved solvent systems and co-solvent mixtures have been developed to enhance solubility and reaction rates for halogenation steps.

Summary Table of Preparation Routes

| Route No. | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| 1 | Direct bromination of 2,5-dimethoxy-4-fluorobenzene | Simple, fewer steps | Requires precise control of conditions to avoid polybromination |

| 2 | Directed ortho-lithiation + electrophilic fluorination | High regioselectivity | Sensitive reagents, low temperature required |

| 3 | Pd-catalyzed cross-coupling fluorination | High yields, functional group tolerance | Requires expensive catalysts, multi-step |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can yield hydroquinones.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like ceric ammonium nitrate (CAN) for oxidation reactions.

Major Products:

Nitration: 1-bromo-4-fluoro-2,5-dimethoxy-3-nitrobenzene.

Sulfonation: 1-bromo-4-fluoro-2,5-dimethoxybenzenesulfonic acid.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-4-fluoro-2,5-dimethoxybenzene finds applications in several fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential precursor for the development of novel therapeutic agents.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-4-fluoro-2,5-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . These intermediates facilitate the introduction of various substituents onto the benzene ring, leading to the formation of diverse products. The methoxy groups can also participate in electron-donating interactions, stabilizing reaction intermediates and influencing the reactivity of the compound.

Comparison with Similar Compounds

4-Bromo-2,5-dimethoxytoluene (CAS 13321-74-9)

- Structure : Benzene ring with Br (1-position), -OCH₃ (2,5-positions), and -CH₃ (4-position).

- Molecular Formula : C₉H₁₁BrO₂; MW : 231.09 g/mol.

- Melting Point : 77–78°C.

- Key Difference: The methyl group (-CH₃) at the 4-position increases steric bulk and reduces electronegativity compared to fluorine. This results in higher melting points and altered solubility in nonpolar solvents .

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure : Benzene ring with Br (4-position) and -NH₂ groups (1,2-positions).

- Molecular Formula : C₆H₅BrN₂; MW : 187.03 g/mol.

- Key Difference: Amino groups (-NH₂) are strongly electron-donating, increasing reactivity toward electrophiles. This compound is highly hazardous, requiring immediate medical attention upon exposure .

1-Bromo-2,5-difluorobenzene (CAS 1072-85-1)

- Structure : Benzene ring with Br (1-position) and F (2,5-positions).

- Molecular Formula : C₆H₃BrF₂; MW : 208.99 g/mol.

- Key Difference : Lack of methoxy groups reduces electron-donating effects, making the ring more electron-deficient. This enhances susceptibility to nucleophilic aromatic substitution .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-Bromo-2,5-dimethoxy-4-fluorobenzene* | C₈H₇BrFO₂ | ~231.04 | <77 (inferred) | Br, 2×OCH₃, F |

| 4-Bromo-2,5-dimethoxytoluene | C₉H₁₁BrO₂ | 231.09 | 77–78 | Br, 2×OCH₃, CH₃ |

| 4-Bromo-1,2-diaminobenzene | C₆H₅BrN₂ | 187.03 | Not reported | Br, 2×NH₂ |

| 1-Bromo-2,5-difluorobenzene | C₆H₃BrF₂ | 208.99 | Not reported | Br, 2×F |

*Inferred data based on structural analogs.

Biological Activity

1-Bromo-2,5-dimethoxy-4-fluorobenzene, a substituted phenyl compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, metabolism, and relevant case studies to provide a comprehensive overview of the compound's significance in research and development.

- Chemical Formula : C₈H₈BrF

- Molecular Weight : 215.06 g/mol

- CAS Number : 13553414

Structure

The compound features a bromine atom, two methoxy groups, and a fluorine atom attached to a benzene ring, which influences its reactivity and interactions with biological systems.

Biological Activity

1-Bromo-2,5-dimethoxy-4-fluorobenzene has been studied for various biological activities, including its effects on neurotransmitter systems and potential therapeutic applications.

Pharmacological Effects

- Psychoactive Properties : The compound is structurally related to psychoactive substances and has been investigated for its effects on the central nervous system (CNS). Research indicates that similar compounds can interact with serotonin receptors, potentially leading to hallucinogenic effects or modulation of mood and cognition .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have shown efficacy in degrading estrogen receptors, which is crucial in breast cancer treatment .

Metabolism

The metabolic profile of 1-bromo-2,5-dimethoxy-4-fluorobenzene is essential for understanding its pharmacokinetics and potential toxicity.

Key Findings on Metabolism:

- Metabolic Stability : Studies indicate that the compound undergoes extensive metabolism in the liver, producing multiple metabolites that may retain or alter biological activity .

- Enzyme Interactions : The compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. This process is critical for drug clearance and can affect therapeutic efficacy .

Study 1: Neuropharmacological Assessment

A study evaluated the effects of 1-bromo-2,5-dimethoxy-4-fluorobenzene on rodent models. Behavioral assays indicated alterations in locomotion and anxiety-like behaviors, suggesting interaction with CNS pathways.

Study 2: Antitumor Activity

In vitro tests revealed that analogs of the compound inhibited proliferation in breast cancer cell lines. The mechanism was linked to estrogen receptor degradation pathways, showing promise for further development as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuropharmacology | Altered locomotion; anxiety reduction | |

| Anticancer | Inhibition of breast cancer cell lines | |

| Metabolism | Extensive liver metabolism |

Table 2: Metabolic Pathways

| Metabolite Name | Formation Process | Key Enzymes Involved |

|---|---|---|

| Hydroxy derivatives | O-demethylation and hydroxylation | CYP450 |

| Glucuronides | Conjugation with glucuronic acid | UGTs |

| Sulfates | Sulfation reactions | SULTs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.